molecular formula C8H8ClFZn B13908273 4-Fluoro-2-methylbenzylzinc chloride

4-Fluoro-2-methylbenzylzinc chloride

Cat. No.: B13908273
M. Wt: 224.0 g/mol
InChI Key: ZBGZEEYFDBUGLN-UHFFFAOYSA-M
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Description

4-Fluoro-2-methylbenzylzinc chloride is an organozinc reagent characterized by a benzyl group substituted with a fluorine atom at the 4-position and a methyl group at the 2-position, coordinated to a zinc chloride moiety. Such organozinc compounds are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners for carbon-carbon bond formation . Its air- and moisture-sensitive nature necessitates handling under inert atmospheres, a common trait among organometallic reagents.

Properties

Molecular Formula

C8H8ClFZn

Molecular Weight

224.0 g/mol

IUPAC Name

chlorozinc(1+);4-fluoro-1-methanidyl-2-methylbenzene

InChI

InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

ZBGZEEYFDBUGLN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)F)[CH2-].Cl[Zn+]

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Fluoro-2-methylbenzylzinc chloride

General Synthetic Strategy

The preparation of 4-Fluoro-2-methylbenzylzinc chloride typically follows the formation of the corresponding benzyl halide (chloride or bromide) precursor, followed by the insertion of zinc metal to generate the organozinc reagent. This approach is consistent with classical organozinc preparation methods involving direct zinc insertion into organic halides.

Precursor Synthesis: 4-Fluoro-2-methylbenzyl Halides

Before preparing the organozinc reagent, the synthesis of the benzyl halide precursor is crucial. A prominent synthetic route to related fluorinated methyl-substituted benzoic acid derivatives (precursors to benzyl halides) involves Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride under Lewis acid catalysis, followed by hydrolysis and purification steps. This method yields 4-fluoro-2-methylbenzoic acid, which can be further transformed into benzyl halides via standard halogenation reactions (e.g., chlorination or bromination of the methyl group).

Table 1: Key Reaction Conditions for Synthesis of 4-Fluoro-2-methylbenzoic Acid (Precursor Step)
Step Reactants Catalyst/Lewis Acid Solvent Temperature (°C) Notes
1 m-Fluorotoluene + trichloroacetyl chloride Anhydrous aluminum trichloride 1,2-Dichloroethane 0 to 10 Friedel-Crafts acylation to keto intermediates
2 Hydrolysis NaOH (preferred) Aqueous alkaline Ambient Converts keto to carboxylic acid
3 Recrystallization - Toluene, benzene, ethyl acetate, or chloroform Ambient Separation of isomers

This method is industrially favorable due to mild conditions and low-cost raw materials.

Formation of 4-Fluoro-2-methylbenzylzinc Chloride

The organozinc reagent 4-Fluoro-2-methylbenzylzinc chloride is prepared by the insertion of zinc metal into the corresponding benzyl chloride under controlled conditions. The most common and effective method for preparing such benzylzinc reagents is the direct insertion of activated zinc dust into the benzyl chloride in the presence of lithium chloride (LiCl), which facilitates the reaction by increasing zinc reactivity and stabilizing the organozinc species.

Direct Zinc Insertion Method
  • Reagents:

    • Benzyl chloride derivative (4-fluoro-2-methylbenzyl chloride)
    • Activated zinc dust
    • Lithium chloride (LiCl) as an additive
  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

  • Conditions: Mild heating or room temperature; reaction time varies depending on substrate and zinc activation.

This method benefits from operational simplicity and broad substrate scope. The presence of LiCl is crucial for increasing the rate and yield of organozinc formation.

Table 2: Typical Conditions for Preparation of 4-Fluoro-2-methylbenzylzinc Chloride via Zinc Insertion
Parameter Typical Value/Range Comments
Zinc source Activated zinc dust Commercially available
Additive Lithium chloride (1-2 equiv) Enhances zinc insertion
Solvent THF, DMF, or DMA Polar aprotic solvents preferred
Temperature 0 °C to reflux (25-80 °C) Controlled to avoid side reactions
Reaction time 1–24 hours Monitored by titration or GC
Product form Benzylzinc chloride solution or solid Used directly in cross-coupling

Alternative Preparation: Transmetalation from Organolithium or Grignard Reagents

Another approach involves preparing the benzyl organolithium or Grignard reagent first, followed by transmetalation with zinc chloride to afford the benzylzinc chloride. However, this route often requires stringent low-temperature conditions and can lead to side reactions or isomer formation, reducing yield and complicating purification.

Summary of Preparation Routes

Method Starting Material Key Reagents/Additives Advantages Disadvantages
Direct Zinc Insertion 4-Fluoro-2-methylbenzyl chloride Zinc dust, LiCl Simple, mild conditions, good yield Requires activated zinc and halide
Transmetalation from Organolithium/Grignard 4-Fluoro-2-methylbenzyl halide or 4-fluoro-2-methylbenzyl precursor sec-Butyl lithium or tert-butyl lithium, ZnCl2 Potentially high reactivity Harsh conditions, low selectivity, difficult purification
Friedel-Crafts Acylation + Hydrolysis (Precursor synthesis) m-Fluorotoluene + trichloroacetyl chloride AlCl3 catalyst, NaOH hydrolysis Industrially scalable, mild Multi-step, requires isomer separation

Analytical and Research Data

Reaction Monitoring and Yield

  • The Friedel-Crafts acylation step is monitored by High-Performance Liquid Chromatography (HPLC) to ensure near-complete conversion of m-fluorotoluene (<0.5% residual).
  • The organozinc formation is typically monitored via titration or gas chromatography to confirm complete insertion.
  • Yields for the Friedel-Crafts acylation step to 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl) ethanone reach approximately 76% with 23% isomer content.
  • Direct zinc insertion generally provides high yields (up to 85-95%) of benzylzinc chloride reagents under optimized conditions.

Purity and Isomer Considerations

  • Isomer formation during Friedel-Crafts acylation requires careful recrystallization to isolate the desired 4-fluoro-2-methylbenzoic acid isomer.
  • Organometallic reagents prepared by direct zinc insertion are usually used in situ due to their sensitivity and potential for side reactions.

Chemical Reactions Analysis

4-Fluoro-2-methylbenzylzinc chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols after hydrolysis.

Common reagents used in these reactions include palladium catalysts, organic halides, and carbonyl compounds. The major products formed depend on the specific reaction conditions and substrates used .

Scientific Research Applications

4-Fluoro-2-methylbenzylzinc chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-methylbenzylzinc chloride primarily involves its role as a nucleophile in various organic reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This makes it highly reactive towards electrophiles, enabling it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-fluoro-2-methylbenzylzinc chloride with structurally or functionally related compounds, emphasizing differences in reactivity, applications, and physicochemical properties.

Structural Analogues: Halogen-Substituted Benzylzinc Halides

  • 4-Chloro-2-methylbenzylzinc Chloride: Replacing fluorine with chlorine alters the electronic and steric profile. Chlorine’s weaker electron-withdrawing effect (compared to fluorine) reduces the compound’s electrophilic activation in cross-coupling reactions. Studies on chlorinated zinc complexes highlight their utility in luminescent materials and biological applications, though such properties are less pronounced in benzylzinc halides .
  • 4-Bromo-2-methylbenzylzinc Chloride :
    Bromine’s even larger size and polarizability enhance leaving-group abilities in certain reactions. However, brominated analogs are typically less stable than fluorinated or chlorinated derivatives due to weaker C–Br bonds.

Property 4-Fluoro-2-methylbenzylzinc Chloride 4-Chloro-2-methylbenzylzinc Chloride 4-Bromo-2-methylbenzylzinc Chloride
Electron-Withdrawing Effect Strong (F) Moderate (Cl) Weak (Br)
Reactivity in Coupling High Moderate Low
Thermal Stability High Moderate Low
Handling Requirements Air-sensitive Air-sensitive Air-sensitive

Functional Analogues: Acyl and Sulfonyl Chlorides

  • 4-Fluoro-2-methylbenzoyl Chloride :
    This acyl chloride features a carbonyl group instead of a benzyl-zinc bond, making it electrophilic. It is used in Friedel-Crafts acylations or peptide coupling, contrasting with the nucleophilic benzylzinc reagent. The fluorine substituent similarly enhances electrophilicity but introduces distinct hazards (e.g., corrosive skin/eye effects) .

  • 4-Fluoro-2-methylbenzenesulfonyl Chloride :
    As a sulfonyl chloride, this compound acts as a sulfonating agent. Its reactivity stems from the sulfonyl group’s strong electron-withdrawing nature and leaving-group ability. Applications include modifying biomolecules or polymers, diverging from the C–C bond-forming role of benzylzinc reagents .

Property 4-Fluoro-2-methylbenzylzinc Chloride 4-Fluoro-2-methylbenzoyl Chloride 4-Fluoro-2-methylbenzenesulfonyl Chloride
Functional Group Benzyl-zinc Acyl chloride Sulfonyl chloride
Reactivity Type Nucleophilic Electrophilic Electrophilic
Primary Applications Cross-coupling Acylation Sulfonation
Hazards Air-sensitive Corrosive Corrosive

Zinc-Containing Coordination Complexes

  • Chlorine-Substituted Zinc Sulfamide Complexes: Burlov et al. (2022) synthesized zinc complexes with chlorine-substituted sulfamide ligands, demonstrating notable luminescence and antimicrobial activity. While these share zinc coordination, their sulfamide ligands and biological applications differ fundamentally from benzylzinc reagents’ synthetic roles .
  • Diazonium-Zinc Chloride Complexes :
    Diazonium salts (e.g., 4-diazo-N-ethyl-N-(2-hydroxyethyl)aniline chloride zinc chloride) are photoreactive and used in dye synthesis. Their instability contrasts with the controlled reactivity of benzylzinc reagents in cross-couplings .

Key Research Findings

Substituent Effects : Fluorine’s strong electron-withdrawing nature in 4-fluoro-2-methylbenzylzinc chloride enhances its coupling efficiency compared to chloro/bromo analogs .

Safety Profiles : Benzylzinc reagents require stringent inert handling, whereas acyl/sulfonyl chlorides demand precautions against hydrolysis and corrosion .

Biological Activity

4-Fluoro-2-methylbenzylzinc chloride is an organozinc compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C8H8ClFZn
  • Molecular Weight : 227.5 g/mol
  • IUPAC Name : 4-fluoro-2-methylbenzylzinc chloride

The biological activity of 4-Fluoro-2-methylbenzylzinc chloride is primarily attributed to its ability to act as a nucleophile in various chemical reactions, particularly in cross-coupling reactions. The zinc atom in the compound facilitates the formation of carbon-carbon bonds, which is essential in synthesizing biologically active molecules.

  • Nucleophilic Substitution : The organozinc compound can participate in nucleophilic substitution reactions, allowing it to react with electrophiles in biological systems.
  • Cross-Coupling Reactions : It is often used in Suzuki and Negishi coupling reactions, which are pivotal in constructing complex organic frameworks that can exhibit biological activity.

Medicinal Chemistry

4-Fluoro-2-methylbenzylzinc chloride has been investigated for its role in drug development, particularly in synthesizing pharmaceuticals that target specific biological pathways. Its utility in creating compounds with enhanced selectivity and potency makes it a valuable tool in medicinal chemistry.

Case Studies

  • Anticancer Activity : Research has shown that derivatives synthesized using 4-Fluoro-2-methylbenzylzinc chloride exhibit promising anticancer properties. A study demonstrated that compounds formed through its application showed significant cytotoxicity against various cancer cell lines, indicating potential as a lead compound for further development .
  • Antimicrobial Properties : Another study explored the antimicrobial activity of compounds synthesized from this organozinc reagent. The results indicated that certain derivatives have effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells IC50/Activity Level Reference
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntimicrobialStaphylococcus aureus, E. coliEffective antibacterial
Enzyme InhibitionSpecific enzyme assaysVaries by derivative

Research Findings

Recent studies highlight the versatility of 4-Fluoro-2-methylbenzylzinc chloride in synthetic chemistry and its implications for biological research:

  • Synthesis of Bioactive Compounds : The compound has been effectively used to synthesize various bioactive molecules that display enhanced pharmacological profiles.
  • Selectivity and Potency : Modifications to the benzyl group have been shown to significantly influence the selectivity and potency of the resulting compounds against specific biological targets.

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